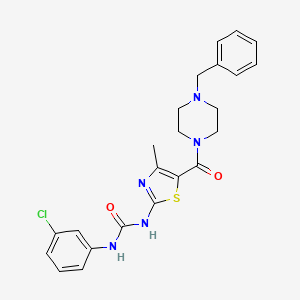
1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a synthetic compound that combines a thiazole ring, a piperazine moiety, and a urea functional group. This unique structure suggests potential biological activities, particularly in antifungal and antibacterial domains. The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.87 g/mol.
Chemical Structure
The compound can be dissected into three key components:
- Thiazole Ring : Known for its antimicrobial properties.
- Benzylpiperazine Group : Often associated with various pharmacological activities.
- Chlorophenyl Urea Segment : Potentially exhibits herbicidal activity.
Antifungal Properties
Research indicates that this compound possesses moderate antifungal activity against several strains, including Candida albicans and Aspergillus fumigatus. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted these findings, suggesting further exploration into its mechanism of action is warranted.
Structure-Activity Relationship (SAR)
The biological activity of compounds often correlates with their structural features. The following table summarizes the structural features and associated properties of related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Benzylpiperazine | Benzyl group attached to piperazine | Known for stimulant effects |
| 4-Methylthiazole | Contains thiazole ring | Exhibits antimicrobial properties |
| 3-Chlorophenylurea | Chlorinated phenyl group | Potential herbicidal activity |
The combination of these moieties in this compound may provide synergistic effects, enhancing its pharmacological profile.
Study on Antifungal Activity
A notable study conducted in 2012 evaluated various thiazole derivatives for antifungal activity. The results indicated that the compound exhibited moderate inhibition against Candida albicans and Aspergillus fumigatus, reinforcing its potential as an antifungal agent.
Antibacterial Screening
While specific data on this compound's antibacterial properties is scarce, the broader category of piperazine derivatives has been extensively studied. Compounds with similar structures have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. Future investigations could focus on testing this specific compound against a range of bacterial strains to elucidate its full antibacterial potential .
Propiedades
IUPAC Name |
1-[5-(4-benzylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-16-20(32-23(25-16)27-22(31)26-19-9-5-8-18(24)14-19)21(30)29-12-10-28(11-13-29)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQZMULTSYKWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













